molecular formula C14H9BrN2O B2719459 3-((3-Bromophenyl)imino)indolin-2-one CAS No. 33828-99-8

3-((3-Bromophenyl)imino)indolin-2-one

Cat. No. B2719459
CAS RN: 33828-99-8
M. Wt: 301.143
InChI Key: CZWZKAKNTORBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Bromophenyl)imino)indolin-2-one is a chemical compound with the molecular formula C14H9BrN2O and a molecular weight of 301.14 . It is a bromophenol derivative .


Molecular Structure Analysis

The molecular structure of 3-((3-Bromophenyl)imino)indolin-2-one consists of a bromophenyl group attached to an imino group, which is further connected to an indolin-2-one moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-((3-Bromophenyl)imino)indolin-2-one include a molecular weight of 301.14 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Anti-Inflammatory Agents

3-((3-Bromophenyl)imino)indolin-2-one: has shown significant potential as an anti-inflammatory agent. Research indicates that derivatives of indolin-2-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds can suppress the activation of key inflammatory pathways, including the NF-κB and MAPK pathways . This makes them promising candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Indolin-2-one derivatives, including 3-((3-Bromophenyl)imino)indolin-2-one , have been studied for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They have been found to target various cancer cell lines, including breast, lung, and colon cancers . The mechanism of action often involves the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of 3-((3-Bromophenyl)imino)indolin-2-one has been explored against a range of bacterial and fungal pathogens. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity makes them valuable for the development of new antibiotics and antifungal agents.

Antiviral Applications

Research has demonstrated that indolin-2-one derivatives possess antiviral properties3-((3-Bromophenyl)imino)indolin-2-one has been investigated for its ability to inhibit viral replication in various viruses, including influenza and HIV . These compounds can interfere with viral entry, replication, and assembly, making them potential candidates for antiviral drug development.

Neuroprotective Effects

3-((3-Bromophenyl)imino)indolin-2-one: has shown promise in neuroprotection. Studies suggest that these compounds can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective effects are believed to be mediated through the modulation of oxidative stress pathways and the inhibition of neuroinflammatory responses.

Antioxidant Activity

The antioxidant properties of 3-((3-Bromophenyl)imino)indolin-2-one have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cardiovascular diseases and cancer . The antioxidant activity is attributed to the ability of these compounds to donate electrons and neutralize reactive oxygen species.

properties

IUPAC Name

3-(3-bromophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)17-14(13)18/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZKAKNTORBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Bromophenyl)imino)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.